5-Morpholinopyridin-3-amine
Overview
Description
5-Morpholinopyridin-3-amine: is a heterocyclic organic compound that features a pyridine ring substituted with a morpholine group at the 5-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Morpholinopyridin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Substitution Reaction: A morpholine group is introduced at the 5-position of the pyridine ring through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Morpholinopyridin-3-amine can undergo oxidation reactions, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where the amine or morpholine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and bases are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Morpholinopyridin-3-amine is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors, making it a candidate for drug discovery and development.
Medicine: Research into this compound includes its potential use as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Morpholinopyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
- 5-Bromo-2-morpholinopyridin-3-amine
- 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
- 5-Bromo-4-chloro-3-iodopyridin-2-amine
Comparison: 5-Morpholinopyridin-3-amine is unique due to the presence of both a morpholine and an amine group on the pyridine ring. This dual functionality allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds that may lack one of these functional groups.
Properties
IUPAC Name |
5-morpholin-4-ylpyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-8-5-9(7-11-6-8)12-1-3-13-4-2-12/h5-7H,1-4,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGCAYIDIYNKBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=CC(=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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